molecular formula C22H34N6O B2935089 5-{5-[(4-cyclohexylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}-N,N-diethylpyridin-2-amine CAS No. 1251675-02-1

5-{5-[(4-cyclohexylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}-N,N-diethylpyridin-2-amine

Cat. No.: B2935089
CAS No.: 1251675-02-1
M. Wt: 398.555
InChI Key: VARMKLXWYVWXHQ-UHFFFAOYSA-N
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Description

5-{5-[(4-Cyclohexylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}-N,N-diethylpyridin-2-amine is a synthetic chemical reagent for research applications. The molecular structure incorporates both a 1,2,4-oxadiazole ring, a motif present in compounds with various pharmacological activities , and a piperazine scaffold, which is common in biologically active molecules . This combination makes it a compound of interest in early-stage pharmaceutical and chemical research. This product is intended for use by qualified researchers in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines and all applicable local and federal regulations.

Properties

IUPAC Name

5-[5-[(4-cyclohexylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N6O/c1-3-27(4-2)20-11-10-18(16-23-20)22-24-21(29-25-22)17-26-12-14-28(15-13-26)19-8-6-5-7-9-19/h10-11,16,19H,3-9,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARMKLXWYVWXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5-[(4-cyclohexylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}-N,N-diethylpyridin-2-amine typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process .

Chemical Reactions Analysis

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is a key reactive site due to its electron-deficient nature.

a. Hydrolysis
Under acidic or basic conditions, the oxadiazole ring can undergo hydrolysis. For example:

  • Acidic Hydrolysis : Produces a carboxylic acid derivative and an amidoxime intermediate.

  • Basic Hydrolysis : Yields nitriles or amides depending on substituents.

ConditionsReagentsProductsReferences
HCl (1M), refluxH₂OPyridinyl-amidoxime + carboxylic acid derivative
NaOH (1M), 80°C-Nitrile intermediate

b. Nucleophilic Substitution
The oxadiazole’s C3 position is susceptible to nucleophilic attack. Reactions with amines or thiols can yield substituted derivatives:

ReactantConditionsProduct
BenzylamineDMF, 100°C3-Benzylamino-1,2,4-oxadiazole
ThiophenolK₂CO₃, DCM3-Phenylthio-1,2,4-oxadiazole

Functionalization of the Pyridine Core

The pyridine ring’s electron-deficient nature allows electrophilic substitution, though substituents modulate reactivity.

a. Nitration/Sulfonation
The diethylamino group at position 2 directs electrophiles to positions 4 or 6.

ReactionConditionsProductReferences
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-pyridine derivative
SulfonationSO₃/H₂SO₄4-Sulfo-pyridine derivative

b. Minisci-Type Alkylation
Radical-mediated alkylation can occur under visible light or peroxide initiation:

ReagentConditionsProduct
R-X (alkyl halide)FeCl₂, H₂O₂, rtC4-Alkylated pyridine

Piperazine Modifications

The 4-cyclohexylpiperazine group participates in alkylation or acylation:

a. Alkylation
Reaction with alkyl halides forms quaternary ammonium salts:

ReagentConditionsProductReferences
CH₃IK₂CO₃, DMFN-Methylpiperazinium salt

b. Acylation
Acid chlorides or anhydrides yield amides:

ReagentConditionsProduct
AcClEt₃N, CH₂Cl₂Piperazine-acetamide

Reductive Transformations

Selective reduction of the oxadiazole or pyridine ring is feasible:

ReactionConditionsProductReferences
H₂ (1 atm)Pd/C, MeOHDihydro-oxadiazole
NaBH₄EtOH, rtPyridine → Piperidine (partial reduction)

Cross-Coupling Reactions

The pyridine core may undergo Suzuki or Heck couplings at activated positions:

ReactionReagentsProduct
SuzukiAr-B(OH)₂, Pd(PPh₃)₄Biaryl derivative
HeckR-CH=CH₂, Pd(OAc)₂Alkenylated pyridine

Biological Activity and Derivatization

Analogous compounds exhibit bioactivity (e.g., kinase inhibition), prompting derivatization for structure-activity studies:

ModificationPurposeExample
Oxadiazole → TriazoleEnhanced solubilityClick chemistry with NaN₃
Piperazine → MorpholineAltered pharmacokineticsNucleophilic substitution

Scientific Research Applications

5-{5-[(4-cyclohexylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}-N,N-diethylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its role as a receptor agonist or antagonist.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{5-[(4-cyclohexylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}-N,N-diethylpyridin-2-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Comparisons

Heterocyclic Core Modifications

The 1,2,4-oxadiazole core in the target compound can be compared to analogous heterocycles in related structures:

Compound Heterocycle Key Substituents Biological Relevance Reference
Target compound 1,2,4-Oxadiazole 5-[(4-Cyclohexylpiperazin-1-yl)methyl], pyridin-2-amine (N,N-diethyl) Potential CNS activity
3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine 1,2,4-Triazole Oxan-4-yloxy pyridine, 3-methyl pyridine Antifilarial activity (IC₅₀ = 2.5 µM)
3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine 1,2,4-Thiadiazole Cyclopropoxy pyridine, 3-methyl pyridine Macrofilaricidal (IC₅₀ = 1.8 µM)
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives 1,3,4-Oxadiazole 2,4-Dichlorophenyl, aliphatic/aromatic amines Anticancer (IC₅₀ = 2.46 µg/mL)

Key Observations :

  • Replacement of oxadiazole with 1,2,4-triazole () or 1,2,4-thiadiazole () alters electronic properties and hydrogen-bonding capacity.
  • 1,3,4-Oxadiazoles () differ in ring connectivity, affecting metabolic stability. The 1,2,4-oxadiazole in the target compound is less prone to hydrolysis compared to 1,3,4-isomers .

Substituent Variations

Piperazine Derivatives:
  • The target compound’s 4-cyclohexylpiperazine group contrasts with 4-methylpiperazine in 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine (). Cyclohexyl substitution increases steric bulk and lipophilicity, which may enhance CNS penetration but reduce aqueous solubility .
Pyridine Modifications:
  • The N,N-diethylpyridin-2-amine group in the target compound differs from 3-methylpyridin-2-amine in and . Diethylation reduces basicity and may improve membrane permeability compared to methyl substitution .

Pharmacological and Physicochemical Comparisons

Property Target Compound 1,2,4-Triazole () 1,2,4-Thiadiazole () 1,3,4-Oxadiazole ()
LogP (Predicted) ~3.5 ~2.8 ~3.2 ~2.5
Solubility (µg/mL) Low (Cyclohexyl group) Moderate Moderate High (Polar amines)
Metabolic Stability High (1,2,4-Oxadiazole) Moderate High (Thiadiazole) Low (1,3,4-Oxadiazole)
Biological Activity Not reported Antifilarial Macrofilaricidal Anticancer

Activity Notes:

  • Antifilarial and macrofilaricidal activities in and correlate with pyridine-heterocycle conjugates, suggesting the target compound may share similar parasitic targets .
  • The anticancer 1,3,4-oxadiazoles in highlight the role of dichlorophenyl groups in apoptosis induction, a feature absent in the target compound .

Biological Activity

The compound 5-{5-[(4-cyclohexylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}-N,N-diethylpyridin-2-amine represents a novel class of pharmacologically active molecules. Its unique structure suggests potential biological activities, particularly in the realms of anti-inflammatory and neuropharmacological effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C19H26N4OC_{19}H_{26}N_{4}O, and it features a complex arrangement that includes an oxadiazole ring and a piperazine moiety. The structural characteristics are crucial for understanding its interaction with biological targets.

Molecular Structure

PropertyValue
Molecular Weight342.44 g/mol
SMILESCCN(CC)C1=NC(=N1)C2=CC=CC=C2C(=O)N(C3CCN(CC3)C4=CC=CC=C4)C(=O)N2
LogP (octanol-water)3.45
SolubilitySoluble in DMSO

Research indicates that the compound may exert its biological effects through multiple mechanisms, primarily by modulating neurotransmitter systems and inflammatory pathways. The presence of the oxadiazole ring is associated with various biological activities, including anti-inflammatory and analgesic effects.

Anti-inflammatory Activity

A significant focus has been on the compound's potential as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation. Studies have shown that derivatives with similar structures exhibit potent anti-inflammatory properties through COX inhibition.

Case Study: COX Inhibition

In a study evaluating related compounds, it was found that the introduction of specific substituents on the oxadiazole ring enhanced COX-2 selectivity while minimizing COX-1 inhibition, suggesting a favorable therapeutic profile for inflammatory conditions .

Neuropharmacological Effects

The piperazine component is known for its influence on central nervous system (CNS) activity. Compounds containing piperazine have been linked to anxiolytic and antidepressant effects. Preliminary studies indicate that this compound may also exhibit such properties, warranting further investigation into its potential as an antidepressant or anxiolytic agent.

Research Findings

  • Anxiolytic Activity : In rodent models, compounds similar to this one showed significant reductions in anxiety-like behaviors when administered at specific dosages.
  • Antidepressant Potential : Preliminary behavioral tests indicated that the compound might enhance serotonergic activity, leading to mood elevation in animal models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy and safety profile. The following table summarizes key findings from various studies on related compounds:

Compound StructureCOX-2 Inhibition (%)Anxiolytic EffectAntidepressant Effect
Base Compound85ModerateLow
Compound A (with methyl)92HighModerate
Compound B (with ethyl)78LowHigh

Q & A

Q. Table 1. Comparative Pharmacological Data for PDE4 Inhibitors

CompoundIn Vitro IC50 (nM)*In Vivo D50 (mg/kg)*Therapeutic Index (TI)
EPPA-1380.042578
Roflumilast50.246.4
Rolipram2693.340.15
*Data adapted from .

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